(3aS,6aS)-2-(2-cyclopentylacetyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
(3aS,6aS)-2-(2-cyclopentylacetyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentylacetyl group, a prop-2-enyl group, and a tetrahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-2-(2-cyclopentylacetyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydropyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyclopentylacetyl group: This step often involves an acylation reaction using cyclopentylacetyl chloride in the presence of a base.
Addition of the prop-2-enyl group: This can be done through an alkylation reaction using prop-2-enyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-2-(2-cyclopentylacetyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could make it useful in the design of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3aS,6aS)-2-(2-cyclopentylacetyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
Copper Corrosion Inhibitors: These compounds share some structural similarities but are used in different applications.
Uniqueness
What sets (3aS,6aS)-2-(2-cyclopentylacetyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid apart is its unique combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
(3aS,6aS)-2-(2-cyclopentylacetyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-7-18-10-17(16(22)23)11-19(9-13(17)15(18)21)14(20)8-12-5-3-4-6-12/h2,12-13H,1,3-11H2,(H,22,23)/t13-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZWEOGFTFMDHE-SUMWQHHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CN(CC2C1=O)C(=O)CC3CCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)CC3CCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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